![molecular formula C23H29N3O2S B2997660 2-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097889-23-9](/img/structure/B2997660.png)
2-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidone derivatives, which are precursors to the piperidine ring in the compound, has been extensively studied . Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of this compound includes a piperidin-4-yl ring attached to a cyclopentylsulfanyl acetyl group and a 6-phenyl-2,3-dihydropyridazin-3-one group. The piperidine ring is a common moiety in many alkaloid natural products and drug candidates .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidone derivatives have been studied . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed .Applications De Recherche Scientifique
Drug Design and Development
Piperidine derivatives are pivotal in the pharmaceutical industry, serving as core structures for numerous drugs. The presence of the piperidin-4-yl moiety in this compound suggests potential activity in the central nervous system (CNS), as many CNS-active drugs contain piperidine rings due to their ability to cross the blood-brain barrier .
Synthesis of Bioactive Molecules
The cyclopentylsulfanyl group attached to the acetyl moiety could be crucial for the synthesis of bioactive molecules. This thioether component may impart stability and lipophilicity, which are desirable features in drug candidates for improved pharmacokinetics .
Chemical Biology Probes
Given its structural complexity, this compound could serve as a chemical probe in biological systems to study protein-ligand interactions, enzyme inhibition, and receptor binding. Its unique structure allows for the exploration of new binding sites and the modulation of biological pathways .
Material Science
The phenyl group and the dihydropyridazinone ring system could contribute to material science, particularly in the development of organic semiconductors and photovoltaic materials. These structural components may enhance electronic properties such as charge transport .
Agricultural Chemistry
In the realm of agricultural chemistry, such compounds could be investigated for their potential use as novel pesticides or herbicides. The structural diversity allows for the targeting of specific pests or weeds with minimal impact on non-target species .
Analytical Chemistry
This compound could be used as a standard or reagent in analytical chemistry due to its distinct spectroscopic properties. It may aid in the development of new assays or analytical methods for detecting various biomolecules .
Environmental Science
The breakdown products of this compound could be studied for their environmental impact. Understanding its degradation pathways can inform the design of environmentally benign compounds and help assess the ecological risks associated with its use .
Nanotechnology
Lastly, the compound’s structural features might be exploited in nanotechnology, particularly in the creation of nanoscale sensors or drug delivery systems. Its ability to be functionalized could lead to the development of targeted nanocarriers for therapeutic agents .
Propriétés
IUPAC Name |
2-[[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c27-22-11-10-21(19-6-2-1-3-7-19)24-26(22)16-18-12-14-25(15-13-18)23(28)17-29-20-8-4-5-9-20/h1-3,6-7,10-11,18,20H,4-5,8-9,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGHYWGOOSCBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

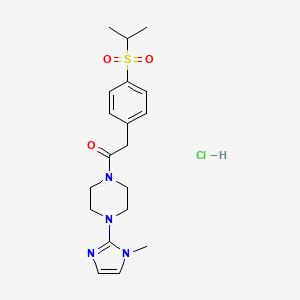
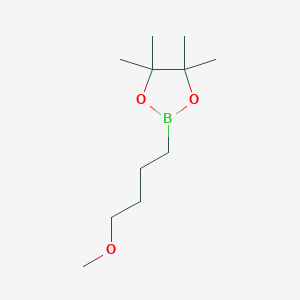
![1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene](/img/structure/B2997581.png)
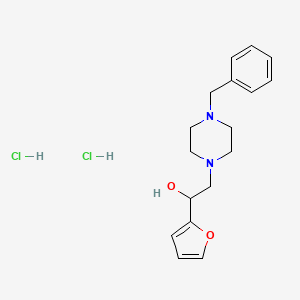
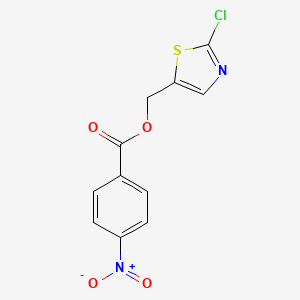
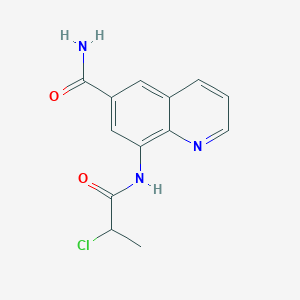
![N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2997587.png)
![8-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2997588.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2997589.png)
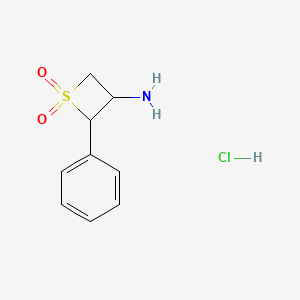
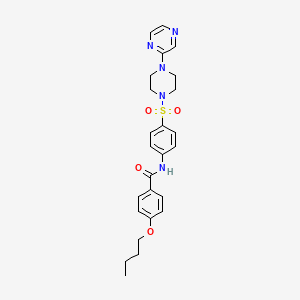
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2997594.png)

